Product packaging for Dimethomorph(Cat. No.:CAS No. 113210-97-2)

Dimethomorph

Cat. No.: B1233494
CAS No.: 113210-97-2
M. Wt: 387.9 g/mol
InChI Key: QNBTYORWCCMPQP-NBVRZTHBSA-N
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Description

Dimethomorph (CAS 110488-70-5) is a morpholine fungicide with systemic activity, used extensively in agricultural research for managing diseases caused by oomycete pathogens . Its primary research value lies in its specific mechanism of action; it disrupts cell wall formation in the pathogen, leading to the decomposition of the sporangial wall and preventing the production of spores . This makes it a critical tool for studying pathogens like Phytophthora infestans (causing late blight in potatoes and tomatoes) and Plasmopara viticola (causing downy mildew in grapes) . It is effective against most stages of the oomycete life cycle, particularly the formation of sporangial stalks and oospores . From an environmental toxicology perspective, recent studies on zebrafish embryos indicate that this compound exposure may induce developmental defects in the heart and vascular system by disrupting thyroid hormone signaling, highlighting its value as a model compound for investigating endocrine disruption in non-target organisms . The compound has low mammalian oral toxicity (rat LD50 > 3900 mg/kg) but is classified as toxic to aquatic life, requiring careful environmental consideration during research applications . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22ClNO4 B1233494 Dimethomorph CAS No. 113210-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one
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InChI

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

QNBTYORWCCMPQP-NBVRZTHBSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC
Source PubChem
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Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC
Source PubChem
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Molecular Formula

C21H22ClNO4
Source PubChem
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DSSTOX Substance ID

DTXSID10150323
Record name Dimethomorph, (E)-
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Molecular Weight

387.9 g/mol
Source PubChem
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Physical Description

Colorless odorless solid; [Merck Index]
Record name Dimethomorph
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Solubility

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9, Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500, Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L), Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5
Record name DIMETHOMORPH
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Density

Bulk density: 1318 kg/cu m (20 °C)
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Vapor Pressure

0.00000001 [mmHg], Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C), 7.39X10-6 mm Hg at 25 °C
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Color/Form

Colorless to grey crystalline powder

CAS No.

113210-97-2, 110488-70-5
Record name Dimethomorph E
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Record name Dimethomorph, (E)-
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Record name dimethomorph (ISO); 4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine
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Record name 2-Propen-1-one, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(4-morpholinyl)
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Record name DIMETHOMORPH, (E)-
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Melting Point

127-148 °C, MP: 125-149 °C
Record name DIMETHOMORPH
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Ii. Fungicidal Mechanisms of Action and Biological Efficacy

Elucidation of Dimethomorph's Primary Biochemical Target: Fungal Cell Wall Formation Disruption

The primary mechanism of this compound's fungicidal action is the disruption of fungal cell wall formation. fao.orghb-p.compeptechbio.com This interference with a fundamental structural process ultimately leads to the death of the fungal pathogen.

Inhibition of Cellulose (B213188) Synthesis in Oomycetes

This compound (B118703) specifically inhibits cellulose synthesis in Oomycetes. unibo.italbaugh.comresearchgate.net It targets the enzyme cellulose synthase, a key component in the production of cellulose, which is a major structural polysaccharide in the cell walls of these pathogens. unibo.italbaugh.comfrac.info Studies have shown that the mode of action of Carboxylic Acid Amide (CAA) fungicides, the group to which this compound belongs, is directly linked to the inhibition of cellulose synthesis. frac.infobasf.com Research using radiolabeled glucose has demonstrated that this compound treatment perturbs the incorporation of glucose into cellulose, providing direct evidence for its inhibitory effect on this crucial biosynthetic pathway. nih.gov

Impact on Fungal Growth Stages: Mycelial Growth, Sporulation, and Zoospore Release

This compound exhibits activity against various stages of the fungal life cycle, significantly impacting mycelial growth, sporulation, and zoospore function. hb-p.comresearchgate.net

Mycelial Growth: this compound strongly inhibits the mycelial growth of susceptible Oomycetes. apsnet.orgresearchgate.netresearchgate.net In-vitro studies have demonstrated a significant reduction in the radial growth of fungal colonies in the presence of this compound. researchgate.netresearchgate.net For instance, in one study, this compound was found to be highly effective in inhibiting the mycelial growth of Phytophthora infestans. researchgate.net

Sporulation: The fungicide also demonstrates potent antisporulant activity, reducing the production of sporangia. apsnet.orghb-p.comapsnet.org This is a critical aspect of its disease control efficacy, as it limits the secondary spread of the pathogen.

Zoospore Release and Function: While this compound does not typically affect the release of zoospores from sporangia, it significantly inhibits zoospore encystment and the germination of cystospores. apsnet.org It can also induce the lysis of zoospores. researchgate.net This action at the motile spore stage prevents the initiation of new infections.

Isomeric Activity and Interconversion Dynamics (E/Z isomers)

This compound exists as a mixture of two geometric isomers, the (E)-isomer and the (Z)-isomer. fao.orgnih.gov The fungicidal activity is primarily attributed to the (Z)-isomer. hb-p.comalbaugh.comnih.gov However, in practice, the presence of the (E)-isomer is not a disadvantage because the two isomers can rapidly interconvert when exposed to light. hb-p.comnih.gov This dynamic equilibrium ensures that a portion of the applied fungicide is always in the active (Z)-isomeric form.

Spectrum of Antifungal Activity

This compound exhibits a specific spectrum of activity, primarily targeting Oomycete plant pathogens.

Efficacy against Oomycete Plant Pathogens: Phytophthora spp., Downy Mildews (Plasmopara viticola, Pseudoperonospora cubensis)

This compound is highly effective against a range of economically important Oomycete pathogens, including:

Phytophthora spp.: It provides control against various Phytophthora species, most notably Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. apsnet.orghb-p.comgoogle.com

Downy Mildews: this compound is widely used to manage downy mildew diseases. This includes Plasmopara viticola, which causes downy mildew on grapevines, and Pseudoperonospora cubensis, the pathogen responsible for downy mildew in cucurbits like cucumbers and melons. apsnet.orgresearchgate.netgoogle.comrsc.org

The table below summarizes the efficacy of this compound against key Oomycete pathogens.

PathogenDiseaseHost Crop(s)References
Phytophthora infestansLate BlightPotato, Tomato apsnet.org, hb-p.com, google.com
Plasmopara viticolaDowny MildewGrapevine apsnet.org, google.com, rsc.org
Pseudoperonospora cubensisDowny MildewCucurbits (Cucumber, Melon) apsnet.org, google.com, researchgate.net, rsc.org

Activity against Other Fungal Genera

This compound demonstrates targeted activity primarily against oomycetes, a group of fungus-like eukaryotic microorganisms. Its efficacy is particularly noted against the family Peronosporaceae and the genus Phytophthora. hb-p.comghfinechem.comapsnet.org However, it is not effective against all oomycetes, with species in the genus Pythium showing a lack of susceptibility. hb-p.comghfinechem.comyoutube.com

The compound is effective against various plant-pathogenic oomycetes, including those that have developed resistance to other fungicides like phenylamides. apsnet.org Research has shown its activity against Plasmopara viticola, the causal agent of downy mildew in grapes, and Pseudoperonospora cubensis, which causes downy mildew in cucurbits. apsnet.orgapsnet.orgmdpi.com Furthermore, this compound has been found to be effective against Peronospora species, such as Peronospora tabacina, the pathogen responsible for blue mold in tobacco. coresta.orggoogle.com In vitro studies have also confirmed its inhibitory effects on the mycelial growth of several Phytophthora species, including P. citrophthora, P. parasitica, and P. capsici. caymanchem.commedchemexpress.com

Efficacy of this compound Against Various Fungal Genera
Fungal GenusEfficacy NotedSpecific Species ExamplesCitation
PhytophthoraHighP. infestans, P. parasitica, P. capsici, P. citrophthora hb-p.comghfinechem.comapsnet.orgcaymanchem.com
PlasmoparaHighP. viticola apsnet.orgapsnet.orgmdpi.com
PeronosporaHighP. tabacina, P. destructor coresta.orggoogle.com
PseudoperonosporaHighP. cubensis apsnet.orggoogle.com
PythiumLow / IneffectiveNot specified hb-p.comghfinechem.comyoutube.com

Systemic, Protectant, Curative, and Antisporulant Activities

This compound exhibits a multi-faceted mode of action, characterized by local systemic, protectant, curative, and antisporulant properties. hb-p.comghfinechem.comapsnet.orgsinoagrochem.com.cnliskonchem.comnih.gov

Systemic and Translaminar Activity: When applied to crops, this compound can penetrate leaf tissue and is translocated locally. hb-p.com This local systemic action means it can move within the treated leaf to protect areas that were not directly covered by the spray. apsnet.org It also demonstrates translaminar activity, moving from the upper (adaxial) leaf surface to the lower (abaxial) surface, thereby protecting the entire leaf. apsnet.orgbasf.com However, it does not translocate from one leaf to another through the plant's vascular system. apsnet.org When applied as a soil drench, it can be absorbed by the roots and translocated systemically through the xylem to the foliage, providing protection against certain diseases. apsnet.orgbasf.com

Protectant Activity: this compound has good protectant activity, meaning it can prevent fungal infections when applied before the pathogen arrives. hb-p.comghfinechem.comliskonchem.comnih.gov This protective barrier inhibits the initial stages of fungal development.

Curative Activity: The fungicide also possesses curative properties, allowing it to halt the progression of an infection even after it has started. apsnet.orgbasf.com Studies have shown that this compound can stop the infection process when applied up to two days after inoculation and still show good performance when applied five days after infection has begun. basf.com Applying it one day after inoculation has been shown to partially protect potatoes against late blight and cucumbers against downy mildew. apsnet.org

Antisporulant Activity: A key feature of this compound is its excellent antisporulant activity. hb-p.comghfinechem.comapsnet.orgsinoagrochem.com.cnnih.gov It is highly effective at inhibiting the formation of sporangia and oospores, even at very low concentrations. hb-p.com This action significantly reduces the production of spores on infected tissue, thereby limiting the spread of the disease to other plants. apsnet.orgbasf.com When applied before sporulation, it can achieve almost complete inhibition. basf.com

Summary of this compound's Activities
ActivityDescriptionCitation
SystemicLocally systemic within leaf tissue and root-to-foliage translocation via xylem. hb-p.comapsnet.orgbasf.com
ProtectantPrevents fungal infection when applied prior to pathogen exposure. hb-p.comghfinechem.comliskonchem.comnih.gov
CurativeCan halt the progression of an existing infection. apsnet.orgbasf.com
AntisporulantInhibits the formation and production of fungal spores. hb-p.comghfinechem.comapsnet.orgsinoagrochem.com.cnnih.gov

Sub-cellular and Molecular Responses of Pathogens to this compound Exposure

Exposure to this compound elicits a range of sub-cellular and molecular responses in susceptible pathogens, primarily centered around the disruption of cell wall synthesis and integrity.

Gene Expression Alterations (e.g., RNA-seq analysis of Phytophthora parasitica)

RNA-sequencing (RNA-seq) analysis of Phytophthora parasitica treated with this compound has provided significant insights into the molecular mechanisms of its action. elsevier.esnih.govbvsalud.org In one study, the expression of 832 genes was significantly altered following this compound treatment, with 365 genes being up-regulated and 467 down-regulated. elsevier.esnih.govbvsalud.org

A key finding from the Gene Ontology (GO) enrichment analysis was the change in expression levels of genes associated with the cell wall and its synthesis. elsevier.esnih.govbvsalud.org This aligns with the primary mode of action of this compound, which is the disruption of cell wall formation. hb-p.comghfinechem.comnih.gov The altered expression of these crucial genes leads to a compromised cell wall structure. elsevier.esresearchgate.net

Impact on Metabolic Pathways (e.g., starch, sucrose (B13894), tyrosine, riboflavin (B1680620) metabolism)

Transcriptomic and metabolomic analyses have revealed that this compound exposure significantly impacts various metabolic pathways in pathogens like Phytophthora capsici and Phytophthora parasitica. nih.govresearchgate.net In P. parasitica, KEGG pathway enrichment analysis showed that the most significantly altered pathways included starch and sucrose metabolism, tyrosine metabolism, and riboflavin metabolism. researchgate.net Fungal infection disrupts the normal metabolic processes in host plants, affecting the synthesis of essential nutrients. sinvochem-agri.com By controlling the fungal disease, this compound allows the plant to maintain its normal metabolic functions. sinvochem-agri.com

Cell Membrane Permeability and Transport Protein Expression

This compound treatment leads to a reduction in the permeability of the cell membrane in Phytophthora parasitica. elsevier.esnih.govbvsalud.org This is accompanied by changes in the expression of certain transport-related proteins. elsevier.esnih.govbvsalud.org GO enrichment analysis identified GO terms related to the cell membrane, such as "membrane" (GO:0016020) and "intrinsic component of membrane" (GO:0031224), indicating that genes associated with the cell membrane are significantly affected. researchgate.net The disruption of the cell membrane, along with the cell wall, is a critical aspect of this compound's fungicidal activity. nih.gov This can lead to the leakage of cellular components and ultimately cell death.

Reactive Oxygen Species and Oxidative Stress Response

Exposure to this compound has been shown to increase the levels of reactive oxygen species (ROS) in Phytophthora parasitica. elsevier.esnih.govbvsalud.org ROS are chemically reactive molecules containing oxygen that can cause significant damage to cell structures. nih.gov Concurrently, this compound treatment reduces the expression of genes related to the control of oxidative stress. elsevier.esnih.govbvsalud.org This dual effect of inducing ROS production while suppressing the pathogen's ability to mitigate oxidative stress likely contributes significantly to the fungicidal efficacy of this compound. The inability to manage this oxidative stress leads to cellular damage and eventual cell death. nih.gov

Morphological Changes in Fungal Hyphae (e.g., mycelium breaks, swelling, apex enlargement)

Exposure to this compound induces significant and destructive morphological changes in the hyphae of susceptible oomycetes. These alterations are a direct consequence of its mechanism of action, which involves the disruption of cell wall synthesis. koreascience.krapsnet.orgapsnet.org This interference prevents the proper assembly of wall polymers, causing the cessation of hyphal expansion and leading to a cascade of observable deformities. apsnet.org

Research using scanning electron microscopy (SEM) has provided detailed insights into these structural changes. In studies on Saprolegnia parasitica, treatment with this compound resulted in an unusual pattern of hyphal growth, where the mycelium appeared more rarefied and shriveled, with evidence of collapsed hyphae. unibo.it Similar effects have been noted in Phytophthora infestans, where the fungicide's action leads to the rupture of hyphae, producing shriveled and empty mycelial structures. scienceopen.com

One of the most characteristic effects of this compound and similar fungicides is the induction of hyphal swelling and the formation of a "beaded" morphology. scienceopen.comapsnet.org Instead of maintaining normal polarized tip growth, the hyphae develop periodic swellings along their length. apsnet.org In P. infestans, this abnormal growth can manifest as significant distortion and swelling at the hyphal tip. scienceopen.com This disruption of normal development is linked to the disorganization of the F-actin cytoskeleton, which is crucial for directing the polarized deposition of new cell wall materials at the growing apex. apsnet.org Consequently, cell wall materials are deposited more uniformly, leading to diffuse expansion and swelling rather than directional growth. apsnet.org In some cases, resistant mutants of P. infestans have been observed to develop a denser ramification of hyphae. psu.edu

The morphological impact of these fungicides can be quantified, as demonstrated in studies with compounds that produce effects similar to this compound.

Table 1: Effect of Fungicide Treatment on the Hyphal Morphology of Phytophthora infestans

Treatment Observation Hyphal Diameter (Average) Reference
Control Normal, fresh mycelial growth with a fine structure. ~ 2.03 µm scienceopen.com
Compound I18 (50 µg/mL) * Abnormal growth; mycelium swelled and distorted to form a "beaded" morphology on the tip; some hyphae ruptured. ~ 4.14 µm scienceopen.com

*Compound I18 is a novel thiadiazole derivative reported to have the same effect on cell wall synthesis as this compound. scienceopen.com

These profound morphological changes—including mycelial breaks, hyphal swelling, and apex enlargement—cripple the fungus's ability to grow, spread, and infect host tissues, forming a key aspect of this compound's biological efficacy.

Iii. Fungicide Resistance Dynamics and Management Strategies

Monitoring and Detection of Dimethomorph (B118703) Resistance

Effective resistance management relies on the timely detection of resistant isolates within a pathogen population. frac.infomdpi.com Monitoring programs use a combination of biological and molecular methods to assess the sensitivity of pathogens to this compound. mdpi.cominrae.fr

Biological Assays: Traditional methods involve collecting pathogen isolates from the field and testing their sensitivity in laboratory bioassays. mdpi.com A common approach is the leaf disc bioassay, where leaf tissues are treated with a range of fungicide concentrations and then inoculated with the pathogen. jeb.co.inresearchgate.net The effective concentration that inhibits 50% of pathogen growth (EC₅₀) is calculated and compared to the values of known sensitive (baseline) isolates. mdpi.com A significant increase in the EC₅₀ value indicates a shift towards resistance in the population. nih.gov These assays are crucial for establishing baseline sensitivity and detecting resistance phenotypically, but they can be laborious and time-consuming, especially for obligate pathogens like Plasmopara viticola. mdpi.comapsnet.org

Molecular Detection Methods: With the identification of specific resistance-conferring mutations, molecular techniques have been developed for the rapid and high-throughput detection of resistant genotypes. mdpi.com These methods are often PCR-based and designed to detect the SNPs in the CesA3 gene associated with this compound resistance. apsnet.orgbiorxiv.org

Table 2: Methods for Monitoring and Detecting this compound Resistance

MethodPrincipleAdvantagesDisadvantagesReferences
Leaf Disc Bioassay Measures pathogen growth (e.g., sporulation) on fungicide-treated leaf discs to determine EC₅₀ values.Detects any form of resistance (phenotypic); establishes baseline sensitivity.Time-consuming, laborious, requires living plant material and viable pathogen isolates. mdpi.comjeb.co.inresearchgate.net
Allele-Specific PCR (AS-PCR) Uses primers that specifically amplify either the resistant or sensitive allele of the target gene.Rapid, specific, and relatively low-cost for known mutations.Can only detect known mutations; may not detect novel resistance mechanisms. jeb.co.inresearchgate.net
TaqMan Real-Time PCR Employs fluorescent probes that bind specifically to the sensitive or resistant DNA sequence, allowing for quantification during PCR.High throughput, quantitative, sensitive, and reliable for detecting known mutations in a population.Requires specialized equipment; initial setup cost can be high. apsnet.org
Digital Droplet PCR (ddPCR) Partitions the sample into thousands of droplets, allowing for absolute quantification of target DNA (resistant vs. sensitive alleles) without a standard curve.Highly sensitive and precise; capable of detecting rare resistance alleles in a population.Higher cost and requires specialized instrumentation. biorxiv.org

Population Dynamics of Resistant Pathogens

The emergence and spread of this compound resistance in pathogen populations exhibit significant geographical and temporal variations. Monitoring programs have tracked the distribution of resistant strains, providing valuable insights into the population dynamics of these pathogens.

In Europe, resistance in Plasmopara viticola to Carboxylic Acid Amide (CAA) fungicides, including this compound, was first detected in French vineyards in 1994 and later confirmed in 2007. mdpi.comfrac.infoapsnet.org Since then, CAA-resistant isolates have been found in numerous European countries, including Germany, Switzerland, and Italy. mdpi.com In France, monitoring data has shown that while resistance can be consistently found in certain regions like the Gers department and the lower Rhone valley, its prevalence can fluctuate widely from year to year in other areas. frac.info

In Asia, this compound-resistant isolates of P. viticola have been identified in India and China. jeb.co.inmdpi.com A study in Maharashtra, India, revealed that a high percentage of P. viticola isolates were either intermediately or highly resistant to this compound. jeb.co.in Specifically, 32.50% of isolates were found to be highly resistant and 48.12% were intermediately resistant. jeb.co.in The study also noted the presence of isolates with multiple resistance to this compound and other fungicides like kresoxim-methyl (B120586) and metalaxyl-M. jeb.co.in

Temporal shifts in resistance frequency have also been observed. In some regions, there has been an increase in the frequency of resistant strains following intensive fungicide use. frac.info Conversely, in some cases, a shift towards higher sensitivity to this compound has been recorded over time. For example, in the Czech Republic, populations of Pseudoperonospora cubensis, the causal agent of cucurbit downy mildew, showed a temporal shift from resistant to more tolerant and sensitive isolates between 2005 and 2010. researchgate.net This fluctuation highlights the complex interplay of factors influencing resistance dynamics, including fungicide selection pressure and the fitness of resistant strains. frac.inforesearchgate.net

In Japan, while resistance to other fungicides like QoIs in P. viticola increased rapidly, the situation with CAA fungicides like this compound has been different, though resistant strains have been documented globally. mdpi.com No field resistance to this compound has been validated in Phytophthora infestans since 1994, and it is considered a low-risk pathogen for developing CAA resistance. frac.inforesearchgate.net

The development of fungicide resistance in a pathogen can sometimes be associated with changes in its virulence, which is its ability to cause disease on a host. However, the relationship between this compound resistance and virulence is not always straightforward and can vary depending on the pathogen and the specific resistant isolate.

Studies have shown that the acquisition of resistance to this compound can come with a fitness cost, which may include reduced virulence. apsnet.orgapsnet.org For example, laboratory-generated mutants of Phytophthora infestans with resistance to this compound often exhibited reduced growth rates and a lower frequency of infection on potato leaf disks and tubers. apsnet.orgapsnet.orgresearchgate.net This suggests a potential biological trade-off where the mutation conferring resistance may negatively impact the pathogen's ability to infect and colonize the host. apsnet.orgresearchgate.net

However, this is not a universal finding. In some cases, resistant isolates have shown virulence equal to or even greater than their sensitive parent strains. A study on CAA-resistant isolates of Phytophthora melonis found that the virulence of resistant isolates could either increase or decrease compared to the wild-type. researchgate.net Some resistant isolates produced significantly larger lesions, indicating increased virulence, while others produced fewer zoospores, suggesting a potential decrease in reproductive fitness. researchgate.net

In Plasmopara viticola, the focus of much resistance research has been on the molecular basis of resistance and its population frequency, with less emphasis placed on directly correlating resistance with specific virulence profiles on different grape cultivars. frac.infojeb.co.in The primary concern remains the loss of disease control due to the presence of resistant genotypes in the pathogen population. frac.info

Resistance Management Strategies

A cornerstone of managing this compound resistance is the strategic use of fungicide mixtures and alternations with active ingredients that have different modes of action. frac.infocdms.netfrac.info This approach helps to delay the selection of resistant individuals within a pathogen population. frac.info The Fungicide Resistance Action Committee (FRAC) provides specific recommendations to mitigate the risk of resistance to Carboxylic Acid Amide (CAA) fungicides like this compound (FRAC Group 40). cdms.netfrac.info

Key strategies include:

Tank Mixtures: Applying this compound in a tank mix with a multi-site fungicide or another effective, non-cross-resistant fungicide is a primary recommendation. cdms.netfrac.info The partner fungicide must be used at a rate that would provide sufficient disease control if used alone. frac.info This puts pressure on the pathogen from two different biochemical pathways, making it less likely for an individual to survive that is resistant to both.

Alternating Sprays: Spray programs should involve the alternation of this compound (or other CAA fungicides) with fungicides from different FRAC groups. frac.infocroplife.org.au This reduces the continuous selection pressure from a single mode of action.

Limiting Applications: There is often a limit on the total number of CAA fungicide applications per crop cycle. frac.infocroplife.org.au For example, a common recommendation is to apply CAA fungicides for no more than 50% of the total sprays, with a maximum of four applications per season. frac.infocroplife.org.au

Cross-resistance studies are vital for selecting appropriate mixing partners. Research has shown that there is cross-resistance among all CAA fungicides, meaning resistance to this compound will confer resistance to other fungicides in the same group like iprovalicarb (B1672162) and mandipropamid. nih.govfrac.infocabidigitallibrary.org Therefore, these should not be used in alternation to manage resistance. However, no cross-resistance has been found between this compound and fungicides from other groups, such as phenylamides (e.g., metalaxyl), benzamides (e.g., zoxamide), or cyanoacetamide-oximes (e.g., cymoxanil). apsnet.orgcabidigitallibrary.org

The following table details some fungicide classes and active ingredients that can be integrated with this compound in a resistance management program.

Fungicide Integration with this compound for Resistance Management

Fungicide Class (FRAC Group) Active Ingredient Example(s) Mode of Action Suitability as a Partner
Phenylamides (Group 4) Metalaxyl, Mefenoxam RNA polymerase I inhibitor Suitable, no cross-resistance. cabidigitallibrary.orgwur.nl
Quinone outside Inhibitors (QoIs) (Group 11) Azoxystrobin, Kresoxim-methyl Inhibit mitochondrial respiration Suitable, no cross-resistance. mdpi.com
Multi-site contact fungicides (Groups M1-M9) Mancozeb (B1675947), Chlorothalonil (B1668833) Multi-site activity Excellent mixing partners due to low resistance risk. jeb.co.incdms.net
Cyanoacetamide-oximes (Group 27) Cymoxanil Unknown, multi-site effects Suitable, no cross-resistance. jeb.co.inapsnet.org

By implementing these integrated strategies, the effective lifespan of this compound and other at-risk fungicides can be prolonged, ensuring sustainable disease control. frac.infofrac.info

Integration with Other Fungicides and Active Ingredients

Synergistic Fungicidal Combinations

Combining this compound with other fungicides that have different modes of action is a primary strategy to enhance efficacy and manage resistance. This approach can lead to synergistic effects, where the combined fungicidal activity is greater than the sum of the individual components.

Propamocarb (B29037) Hydrochloride: A synergistic interaction has been observed between this compound and propamocarb hydrochloride. google.comgoogle.comresearchgate.net Studies have shown that their combination provides a robust defense against oomycete fungi. google.comgoogle.com Propamocarb hydrochloride disrupts the formation of fungal cell walls by interfering with phospholipid and fatty acid synthesis, affecting mycelial growth and spore production. google.com

Pyrimethanil (B132214): Research has demonstrated a synergistic effect when this compound is combined with pyrimethanil against Phytophthora capsici. nih.govablesci.com This combination can damage the cell membrane, interfere with energy metabolism, and reduce protein and sugar content in the pathogen. nih.gov

Mancozeb: Mancozeb is a multi-site protective fungicide frequently combined with the systemic this compound. yougebiotech.commade-in-china.com This combination offers both contact and systemic protection, proving effective against diseases like late blight in potatoes and tomatoes. yougebiotech.comapvma.gov.aundpublisher.in The mixture of this compound and mancozeb has been developed to delay the onset of fungicide resistance. apvma.gov.au

Cymoxanil: The combination of this compound and cymoxanil, often in a triple mixture with mancozeb, has shown synergistic effects in controlling Phytophthora infestans. google.comgoogle.comgoogleapis.com This mixture provides enhanced control compared to dual mixtures. google.com

Folpet: this compound is also formulated with folpet, a combination that provides both contact and systemic action against diseases like downy mildew. adama.comwipo.int

Dithianon (B166097): Mixtures of this compound and dithianon are used to manage fungal diseases. googleapis.comnih.govgoogle.com Dithianon is a protective fungicide with a multi-site mechanism of action. googleapis.com

Chlorothalonil: The combination of this compound with chlorothalonil provides a multi-site protective barrier on the plant surface, complementing this compound's systemic action. yougebiotech.comorangeprotection.com.pkgoogle.compomais.comwipo.int This synergy is particularly useful for protecting crops like grapes. yougebiotech.com

Copper: this compound is often mixed with copper-based fungicides, such as copper oxychloride, to control downy mildew in various crops. yougebiotech.comallpesticides.com This combination provides both protective and curative functions. allpesticides.com Studies have shown a synergistic effect between copper and this compound, although this can sometimes tend towards additivity depending on the exposure time. researchgate.netnih.govnih.govuniv-blida.dz

Interactive Data Table: Synergistic Combinations with this compound

Fungicide Observed Effect with this compound Target Pathogens/Diseases References
Propamocarb Hydrochloride Synergistic Oomycetes (e.g., Phytophthora infestans) google.comgoogle.comresearchgate.net
Pyrimethanil Synergistic Phytophthora capsici nih.govablesci.com
Mancozeb Synergistic Late Blight (Phytophthora infestans), Downy Mildew yougebiotech.commade-in-china.comapvma.gov.aundpublisher.in
Cymoxanil Synergistic Phytophthora infestans, Downy Mildew google.comgoogle.comgoogleapis.com
Folpet Synergistic Downy Mildew adama.comwipo.int
Dithianon Synergistic Fungal leaf diseases googleapis.comnih.govgoogle.com
Chlorothalonil Synergistic Late Blight, Downy Mildew yougebiotech.comorangeprotection.com.pkgoogle.compomais.comwipo.int
Copper Synergistic/Additive Downy Mildew yougebiotech.comallpesticides.comresearchgate.netnih.govnih.govuniv-blida.dz
Anti-resistance Mechanisms of Mixtures

The use of fungicide mixtures is a key strategy to delay the development of resistance. The different modes of action of the combined fungicides work against the pathogen in multiple ways, making it more difficult for resistance to emerge.

Multiple Modes of Action: Combining a site-specific fungicide like this compound with a multi-site fungicide such as mancozeb, chlorothalonil, or copper is a fundamental anti-resistance strategy. yougebiotech.commade-in-china.comapvma.gov.auallpesticides.com Multi-site fungicides act on several metabolic pathways within the fungus, making the development of resistance to them highly unlikely. purdue.edu

Synergistic Effects: Synergism between two fungicides means that the combined effect is greater than the sum of their individual effects. nih.gov This can lead to more effective control at lower concentrations, reducing the selection pressure for resistant individuals. For instance, the combination of this compound and pyrimethanil has been shown to cause significant damage to the cell membrane and interfere with the energy metabolism of Phytophthora capsici. nih.gov

Delayed Resistance: The use of mixtures with different mechanisms of action can significantly delay the emergence of resistant fungal strains. googleapis.comgoogle.com By targeting the pathogen at different biochemical sites, the probability of a mutation conferring resistance to both active ingredients simultaneously is substantially reduced.

Rotation and Alternation Programs

To prevent the repeated exposure of a pathogen population to a single mode of action, fungicide rotation and alternation programs are crucial. These programs involve switching between fungicides with different Fungicide Resistance Action Committee (FRAC) group codes.

Principle of Rotation: Fungicide rotation involves alternating applications of products with different modes of action to avoid the sequential use of any single-site fungicide. purdue.edu This practice limits the exposure time of the fungal population to any one chemical family, reducing the selection pressure for resistance. purdue.edu

FRAC Group Codes: The Fungicide Resistance Action Committee (FRAC) assigns group numbers to fungicides based on their mode of action. ucanr.edu this compound belongs to FRAC Group 40. purdue.eduucanr.edu For effective resistance management, it is recommended to rotate or alternate this compound with fungicides from different FRAC groups. purdue.eduashs.org

Practical Application: In practice, a grower might use a this compound-based product (Group 40) for one application, followed by a fungicide from a different group, such as a phosphorous acid-based fungicide (Group M(33)) or a phenylamide (FRAC Code 4), in the next application. purdue.edu It is often recommended to tank-mix site-specific products like this compound with a multi-site inhibitor (Group M) to further minimize resistance risk. purdue.edu Studies have shown that rotational applications of this compound with other fungicides can maximize efficacy and minimize the risk of developing resistance. ashs.org

Integrated Pest Management (IPM) Incorporating this compound

Integrated Pest Management (IPM) is a holistic approach that combines various strategies for long-term pest and disease management with minimal impact on the environment. cropnuts.com The inclusion of this compound in an IPM program can enhance its effectiveness and sustainability. datahorizzonresearch.comcnagrochem.com

IPM Principles: IPM programs utilize a combination of biological, cultural, mechanical, and chemical control methods. cropnuts.com This approach emphasizes prevention and monitoring, using pesticides only when pest populations reach economically damaging levels. cropnuts.com

Role of this compound in IPM: Within an IPM framework, this compound can be a valuable tool for targeted chemical control, especially when disease pressure is high. researchgate.netipmcenters.org Its use should be guided by scouting and monitoring to ensure applications are made at the most effective time. ipmcenters.org

Combining Strategies: An IPM strategy for a crop susceptible to diseases controlled by this compound, such as potatoes, might involve using resistant cultivars, practicing crop rotation, managing irrigation to reduce leaf wetness, and using biological control agents. researchgate.netipmcenters.org Fungicides like this compound are then used judiciously as part of this broader strategy. researchgate.net

Decision Support Systems for Optimized Fungicide Use

Decision Support Systems (DSS) are computer-based tools that can help growers make more informed and optimized decisions regarding fungicide applications. These systems integrate various data points to predict disease risk and recommend the most appropriate timing and selection of fungicides.

Components of a DSS: A DSS for fungicide management typically incorporates weather data (temperature, humidity, rainfall), crop growth models, and disease models that simulate the life cycle of the pathogen.

Optimizing this compound Application: By predicting periods of high infection risk for diseases like late blight, a DSS can help growers apply this compound more effectively, ensuring it is present on the crop before or during critical infection periods. This can lead to improved disease control while potentially reducing the total number of fungicide applications.

Resistance Management: By providing recommendations for fungicide rotation and mixtures based on the products already used and the current resistance situation, a DSS can be a valuable tool in implementing effective resistance management strategies.

Iv. Environmental Fate and Ecotoxicological Implications

Degradation Pathways in Environmental Compartments

The breakdown of dimethomorph (B118703) in the environment occurs through several key pathways, with soil metabolism and photodegradation being the most significant.

Soil Metabolism (Aerobic and Anaerobic)

The primary route of this compound dissipation in the soil is through microbial metabolism. researchgate.netepa.gov Studies conducted under sterile conditions have shown that this compound is stable, confirming that microbial action is the main driver of its degradation. fao.org

This compound is classified as moderately persistent in soil. epa.govfao.org Its half-life varies depending on environmental conditions and soil characteristics.

Aerobic Conditions:

Under aerobic laboratory conditions, the half-life of this compound generally ranges from 47 to 117.5 days. epa.govfao.orgapvma.gov.au One study noted a longer persistence in a highly acidic sandy soil (pH 3.5, 99% sand), where 86% of the applied this compound remained after 120 days. fao.org Field studies have reported shorter half-lives, ranging from 10 to 69.3 days. fao.orgapvma.gov.au

Interactive Data Table: Aerobic Half-life of this compound in Soil

ConditionSoil Type(s)Half-life (days)Reference
LaboratorySand, Loamy Sand, Sandy Loam, Silty Clay Loam47 - 90 fao.org
LaboratoryNot specified66 - 117.5 epa.govapvma.gov.au
LaboratoryAcidic Sandy Soil (pH 3.5)>120 fao.org
FieldSand, Loamy Sand, Sandy Loam, Clay10 - 61 fao.org
FieldSandy Loam to Clay43.3 - 69.3 apvma.gov.au
FieldNot specified11.5 - 18.5 frontiersin.org
MicrocosmVineyard Soil20 ± 3 researchgate.net

Anaerobic Conditions:

Under anaerobic conditions, this compound degradation is initially rapid, with reported half-lives between 5 and 23.9 days, but then slows significantly. apvma.gov.au In anaerobic soil, a half-life of 16.4 days has also been reported.

Interactive Data Table: Anaerobic Half-life of this compound in Soil

ConditionHalf-life (days)Reference
Anaerobic Incubation5 - 23.9 (initial phase) apvma.gov.au
Anaerobic Soil16.4

Aerobic Metabolism:

In aerobic soil metabolism studies, no major degradation products have been consistently identified at levels greater than 10% of the applied radioactivity. nih.gov The degradation process primarily leads to the formation of unextractable residues bound to the soil matrix and mineralization to carbon dioxide (CO2). fao.orgapvma.gov.aufao.org The morpholine (B109124) ring of the this compound molecule appears to be more susceptible to degradation, as evidenced by a greater evolution of 14CO2 from the morpholine-labeled compound compared to the chlorophenyl-labeled one. apvma.gov.au

Anaerobic Metabolism:

Under anaerobic conditions, the primary degradation intermediates identified are a pair of mono-desmethyl this compound isomers. epa.govapvma.gov.au It is proposed that these metabolites can be further transformed into di-demethyl this compound, which then forms bound residues. apvma.gov.au In some studies, trace amounts of metabolites designated as Z67 and Z69 have been detected in the top 20 cm of soil within the first two months after application. fao.org Another metabolite, CL 411266 , was found in wheat straw, radish tops, and lettuce grown in soil previously treated with this compound. fao.org

Interactive Data Table: Identified Soil Metabolites of this compound

ConditionMetaboliteFindingReference
AerobicUnextractable Residues, CO2Major products of degradation. fao.orgapvma.gov.aufao.org
AnaerobicMono-desmethyl this compound (E and Z isomers)Primary intermediates, accounting for up to 14.8% of applied radioactivity. epa.govapvma.gov.au
AnaerobicDi-demethyl this compoundProposed further degradation product. apvma.gov.au
FieldZ67, Z69Trace amounts found in the top 20 cm of soil. fao.org
Rotational Crop CL 411266 Detected in wheat straw, radish tops, and lettuce. fao.org

The degradation of this compound in soil is predominantly a biologically mediated process. fao.org Studies comparing sterile and non-sterile soil have demonstrated that this compound remains stable in the absence of microbial activity. fao.org The rate of degradation can be influenced by the composition and activity of the soil microbial community. frontiersin.org For instance, the presence of earthworms has been shown to enhance soil microbial activity and accelerate the degradation of this compound. researchgate.net Certain bacterial phyla, such as Acidobacteria, have been observed to be affected by the application of this compound, suggesting their potential role in its degradation. frontiersin.orgnih.gov

This compound is a mixture of E and Z isomers. fao.org During its degradation in soil, a shift in the ratio of these isomers is consistently observed. fao.orgapvma.gov.au Typically, the initial E:Z ratio of approximately 50:50 shifts in favor of the more fungicidally active Z-isomer. fao.orgapvma.gov.au Under aerobic conditions, the E:Z ratio can change to about 40:60 after 60–90 days and to 30:70 after 180 days. fao.org In field dissipation studies, the ratio altered from approximately 50:50 at the beginning to about 25:75 at the end of a six-month period. apvma.gov.au This isomeric fractionation is a key indicator of this compound biodegradation in soil. researchgate.net

Interactive Data Table: Isomeric (E:Z) Ratio Shift of this compound in Soil

ConditionTimeInitial Ratio (E:Z)Final Ratio (E:Z)Reference
Aerobic Laboratory60-90 days~50:50~40:60 fao.org
Aerobic Laboratory180 days~50:50~30:70 fao.org
Field Dissipation~6 months~50:50~25:75 apvma.gov.au

Photodegradation in Water and on Surfaces

Photodegradation is another pathway for the dissipation of this compound, although it is generally considered to be a slow process. apvma.gov.au

In water, the estimated half-life of this compound due to photolysis is between 50 and 56 days, assuming 12 hours of natural sunlight per day. apvma.gov.auapvma.gov.au Other studies have reported photochemical degradation half-lives ranging from 25 to 28 days under continuous illumination. fao.orgchemdad.com The main pathways for photodegradation in water are reactions with hydroxyl radicals (•OH) and the triplet states of chromophoric dissolved organic matter. nih.gov Direct photolysis is considered less important. nih.gov Identified phototransformation products in water include N-formylmorpholine, 4-chloroacetophenone, and 4-chlorobenzoic acid. researchgate.netnih.gov

On soil surfaces, photodegradation is slower, with an estimated half-life of 150 days in the field. apvma.gov.auapvma.gov.au In a laboratory study on sterile sandy-loam soil exposed to continuous light for 15 days, less than a 10% decrease in this compound was observed, with two minor unidentified metabolites being formed. fao.org

Similar to soil degradation, phototransformation also leads to a shift in the E:Z isomer ratio, favoring the Z-isomer. apvma.gov.aufao.orgapvma.gov.au In water, the E:Z ratio can shift from approximately 47:53 to 24:76 within one day of illumination. fao.org On soil surfaces, the ratio can shift to about 30:70. apvma.gov.auapvma.gov.au

Interactive Data Table: Photodegradation of this compound

MediumHalf-lifeIdentified Degradation ProductsE:Z Ratio ShiftReference
Water50-56 days (12h sunlight/day)N-formylmorpholine, 4-chloroacetophenone, 4-chlorobenzoic acidTo ~24:76 researchgate.netapvma.gov.aufao.orgapvma.gov.aunih.gov
Water25-28 days (continuous illumination)Unidentified minor productsTo ~24:76 fao.orgchemdad.com
Soil Surface150 days (field)Two minor unidentified metabolitesTo ~30:70 fao.orgapvma.gov.auapvma.gov.au

Hydrolytic Stability

This compound is considered stable to hydrolysis under normal environmental conditions. agropages.com Studies have shown that it does not readily break down in water through hydrolysis. apvma.gov.au Specifically, it is hydrolytically stable at pH 5, 7, and 9, which covers the typical pH range of natural water bodies. agropages.com This stability implies that hydrolysis is not a significant degradation pathway for this compound in the aquatic environment.

Mobility and Leaching Potential in Soil

The mobility of this compound in soil is generally considered to be low to medium. apvma.gov.au Adsorption/desorption studies have yielded soil organic carbon-water (B12546825) partitioning coefficient (Koc) values ranging from 290 to 566 mL/g across seven different soil textures, indicating moderate mobility. agropages.com However, other estimations suggest a higher Koc of 5690, which would classify it as having no mobility. nih.gov

Despite some indicators suggesting a potential for leaching, such as a Groundwater Ubiquity Score (GUS) of 2.56, field evidence points towards limited vertical movement. apvma.gov.auraumberg-gumpenstein.at Soil column leaching studies have demonstrated that the parent compound did not leach through a 30 cm soil column, remaining primarily within the top 10-15 cm of soil. apvma.gov.auapvma.gov.au Aged residue leaching studies also showed that only a small percentage (≤3.4%) of the initially applied radioactivity was found in the leachate, and this was composed of water-soluble metabolites rather than the parent this compound. apvma.gov.au The half-life of this compound in soil can range from 14 to 70 days. agropages.comherbiguide.com.au

Bioaccumulation and Biomagnification Potential

This compound is not expected to bioaccumulate significantly in organisms. apvma.gov.auapvma.gov.au This low potential for bioaccumulation is supported by its relatively low octanol-water partition coefficient (log Kow), which is 2.63 for the E-isomer and 2.73 for the Z-isomer. apvma.gov.auapvma.gov.aubasf.com An estimated Bioconcentration Factor (BCF) of 27 further suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov Due to this low bioaccumulation potential, biomagnification through the food chain is not considered a significant risk.

Ecotoxicological Impact on Non-Target Organisms

The impact of this compound on non-target organisms varies widely depending on the species.

This compound exhibits moderate toxicity to fish. apvma.gov.auorst.edu Acute 96-hour lethal concentration (LC50) values have been reported as 3.4 mg/L for rainbow trout, 14 mg/L for carp, and greater than 25 mg/L for bluegill sunfish. agropages.com Other studies have reported LC50 values for rainbow trout ranging from 1.5 to 7.9 mg/L and for bluegill sunfish as 16.3 mg/L. apvma.gov.auepa.gov For estuarine fish, the LC50 is reported as 11.3 ppm. epa.gov Chronic toxicity studies on fish have indicated a No Observed Effect Concentration (NOEC) of 0.107 mg/L over 34 days for Pimephales promelas. basf.com

For aquatic invertebrates, this compound is considered slightly to moderately toxic. orst.edurayfull.com The 48-hour median effective concentration (EC50) for Daphnia magna has been reported as 49 mg/L. agropages.com However, when formulated with mancozeb (B1675947), the toxicity to daphnids increases significantly. apvma.gov.au For estuarine invertebrates, the EC50 is 5.13 ppm for mollusks and 33 ppm for mysid shrimp. epa.gov A 21-day chronic study on Daphnia magna established a NOEC of 0.22 mg/L. basf.com

This compound is slightly toxic to algae. apvma.gov.auorst.edu The 96-hour EC50 for green algae has been reported as greater than 20 mg/L. agropages.com More specifically, the 72-hour EC50 for Pseudokirchneriella subcapitata is 82.2 mg/L. basf.com It is also considered slightly toxic to aquatic bacteria. orst.edu

This compound is practically non-toxic to birds. apvma.gov.auapvma.gov.auorst.edu The acute oral lethal dose (LD50) for both bobwhite quail and mallard ducks is greater than 2000 mg/kg. apvma.gov.auorst.edu The 5-day dietary LC50 for both species is greater than 5200 mg/kg. apvma.gov.au

For mammals, based on rat studies, this compound is considered practically non-toxic with an acute oral LD50 of 3900 mg/kg. orst.eduepa.gov

This compound is relatively non-toxic to honeybees. apvma.gov.auapvma.gov.au The contact and oral LD50 is greater than 100 µg per bee. agropages.comapvma.gov.au It is also considered relatively non-toxic to predatory mites and other beneficial arthropods. apvma.gov.auapvma.gov.au

The toxicity of this compound to earthworms (Eisenia foetida) is low, with an LC50 greater than 1000 mg/kg of soil. agropages.comapvma.gov.au However, some studies suggest that high concentrations may have varying effects on earthworms in the short term. researchgate.netnih.gov

This compound is generally non-toxic to most non-target terrestrial plants. orst.edu

The impact of this compound on soil microbial activity and enzymatic function appears to be concentration-dependent. At typical application rates, soil nitrification, ammonification, and respiration were not significantly affected. apvma.gov.auapvma.gov.au However, studies have shown that high concentrations (e.g., 100 mg/kg) of this compound can have varying effects on soil enzymes such as urease, dehydrogenase, invertase, and acid phosphatase, though these effects tended to decrease over time. researchgate.netnih.gov The presence of earthworms has been observed to improve soil microbial activity and accelerate the degradation of this compound. researchgate.netnih.gov Some research indicates that Bacillus cereus can effectively degrade this compound in soil.

Interactive Data Tables

Ecotoxicity of this compound to Aquatic Organisms

Ecotoxicity of this compound to Terrestrial Organisms

Remediation and Mitigation Strategies

The environmental persistence of this compound in soil and its potential for runoff into aquatic systems necessitates the development of effective remediation and mitigation strategies. Research has focused on biological approaches, such as phytoremediation and microbial degradation, as well as physical and regulatory methods to reduce environmental contamination.

Bioremediation and Phytoremediation

Biological methods that use living organisms to degrade or remove pollutants are considered environmentally friendly and cost-effective.

Phytoremediation

Phytoremediation utilizes plants to clean up contaminants. Several aquatic macrophytes have been studied for their ability to remove this compound from water. In laboratory tests, five macrophyte species demonstrated varying efficiencies in removing this compound. researchgate.net The removal process is linked to photosynthetically active plants, as experiments with non-viable (dead-frozen) plants or living plants kept in darkness showed no significant pesticide removal. researchgate.net

Studies have identified the duckweeds Lemna minor and Spirodela polyrhiza as being particularly effective. researchgate.netresearchgate.net Over a four-day test period, the removal yields for this compound by the tested macrophytes ranged from 10% to 18%. researchgate.net Factors such as plant density can influence removal efficiency; for instance, a higher density of Spirodela polyrhiza or Lemna minor was found to enhance this compound removal. mdpi.com The table below summarizes the removal capacity of different aquatic plants.

Table 1: Phytoremediation of this compound by Aquatic Macrophytes

Plant Species Removal Yield (4-day period) Maximum Removal Rate (μg/g Fresh Weight) Reference
Lemna minor 10% - 18% 48 researchgate.net
Spirodela polyrhiza 10% - 18% 48 researchgate.net
Cabomba aquatica Lower than Lemna species Not specified researchgate.net
Callitriche palustris Lower than Lemna species Not specified researchgate.net
Elodea canadensis Lower than Lemna species Not specified researchgate.net

Microbial Remediation

Microorganisms, particularly bacteria, play a crucial role in the natural degradation of this compound and can be harnessed for bioremediation. A novel bacterial strain, Bacillus cereus WL08, isolated from this compound-polluted soil, has shown a significant capacity for detoxifying the fungicide. nih.gov

To enhance its stability and effectiveness, researchers have developed an immobilized system for Bacillus cereus WL08 using bamboo charcoal and sodium alginate. nih.gov This immobilization technique significantly improves the degradation rate compared to free-floating bacterial cells. nih.govmdpi.com Under optimal lab conditions (pH 7.0 and 30°C), the immobilized bacteria degraded 96.88% of a 50 mg/L this compound solution within 72 hours, whereas free cells degraded 66.95%. nih.govmdpi.com

Field trials have confirmed the efficacy of this approach. The application of immobilized WL08 to contaminated soil drastically reduced the half-life of this compound from 23.82 days (natural dissipation) to just 1.93 days. nih.gov

Table 2: Degradation of this compound by Bacillus cereus WL08

Condition Degradation System Half-Life (Days) Degradation (%) in 72h (50 mg/L) Reference
Field Natural Dissipation 23.82 Not Applicable nih.gov
Field Free Bacillus cereus WL08 4.28 Not Applicable nih.gov
Field Immobilized Bacillus cereus WL08 1.93 Not Applicable nih.gov
Lab Free Bacillus cereus WL08 Not Applicable 66.95% nih.gov
Lab Immobilized Bacillus cereus WL08 Not Applicable 96.88% nih.gov

Other Remediation and Mitigation Approaches

Nanoremediation

An emerging technology for pesticide removal is nanoremediation. A study investigated the use of magnesium aluminate nanoparticles (MgAl₂O₄ NPs) as an adsorbent material for extracting this compound from tap water. researchgate.netresearchgate.net A solid-phase extraction cartridge packed with these nanoparticles showed high efficiency, with average recovery rates for this compound ranging from 90% to 94%. researchgate.net This method's effectiveness was found to be superior to commercially available cartridges. researchgate.net

Agricultural and Regulatory Mitigation

Preventing environmental contamination in the first place is a key aspect of mitigation. Regulatory agencies have proposed several risk-reduction measures to minimize the environmental impact of this compound. canada.ca These include:

Buffer Zones: Establishing no-spray buffer zones around water bodies to mitigate exposure from spray drift. researchgate.netcanada.ca

Runoff Reduction: Implementing practices to reduce surface runoff, such as creating vegetated filter strips. researchgate.nethep.com.cn

Labeling and Best Practices: Placing hazard statements on product labels to inform users of the toxicity to aquatic organisms and promoting best management practices to minimize runoff. canada.ca This includes advising against discharging this compound-contaminated effluent from greenhouses into aquatic environments. canada.ca

V. Dimethomorph Metabolism in Biological Systems

Plant Metabolism.fao.orgbasf.com

Dimethomorph (B118703) exhibits systemic and translaminar properties, meaning it can be absorbed by the plant and moved to other tissues. basf.compomais.com When applied to the foliage, it penetrates the leaf surface and is translocated within the leaf. fao.org It can also be absorbed through the roots and transported throughout the plant, providing protection to new growth. basf.compomais.com This systemic translocation is particularly evident when plants are exposed to this compound through a hydroponic solution, where it is taken up by the roots and moved to the leaves and stems. fao.org

However, the extent of translocation can be limited. In studies on potatoes, residue levels in the tubers were low, with most of the residue found in the peel, suggesting that translocation from the treated aerial parts to the tuber is not extensive. fao.orgfao.org Similarly, in grapes, this compound is primarily found as a surface residue, indicating negligible systemic translocation. fao.orgfao.org

The uptake of this compound from the soil by subsequent crops can also occur. apvma.gov.au Rotational crop studies have shown that plants can take up this compound from the soil, and residues may be present in early-harvested crops. mdpi.com The amount of uptake is influenced by the aging of the compound in the soil; uptake is reduced as the this compound ages in the soil. apvma.gov.au

Table 1: this compound Translocation in Various Plants

Plant Application Method Translocation Observations
General Foliar spray Penetrates leaf surface and moves within the leaf. fao.org
General Root application Absorbed by roots and transported systemically throughout the plant. basf.compomais.com
Potatoes Foliar spray Negligible translocation from aerial parts to tubers; low residues found, mostly in the peel. fao.orgfao.org
Grapes Foliar spray Primarily found as a surface residue with minimal systemic movement. fao.orgfao.org
Tomatoes Hydroponic Taken up by roots and translocated to leaves and stems. fao.org

| Rotational Crops | Soil uptake | Can be taken up from soil, with residues possible in subsequent early-harvested crops. apvma.gov.aumdpi.com |

The metabolism of this compound in plants follows a common pattern across different species. fao.org The primary metabolic pathway involves the demethylation of the dimethoxyphenyl ring. fao.orgfao.org This process results in the formation of two main metabolites, 4-[(E)- and (Z)-beta-(p-chlorophenyl)-3-hydroxy-4-methoxycinnamoyl]morpholine (Z67) and 4-[(E)- and (Z)-beta-(p-chlorophenyl)-4-hydroxy-3-methoxycinnamoyl]morpholine (Z69). fao.org These metabolites can then form glucose conjugates. fao.orgfao.org

A secondary metabolic pathway involves the hydrolysis of the this compound molecule, leading to the formation of 4-chloro-3',4'-dimethoxy-benzophenone (Z7). fao.org In some instances, such as in hydroponically-grown tomatoes, degradation of the morpholine (B109124) ring has also been observed. fao.orgfao.org Other metabolic reactions can include the oxidation of one of the CH2 moieties of the morpholine ring and the cleavage or opening of the morpholine ring itself. chemdad.com Despite these transformations, the parent this compound compound is generally the most significant component of the total residue found in plant commodities. fao.orgfao.org

Residue levels of this compound in crops at harvest are influenced by the crop type, application method, and pre-harvest interval. Generally, the parent compound, this compound, constitutes the major part of the residue. apvma.gov.au

In several studies, residue levels in crops like potatoes and onions were found to be very low or undetectable. apvma.gov.au In crops such as cucurbits and lettuce, residues were present but did not exceed established maximum residue limits when used according to recommendations. apvma.gov.au For example, in pepper, terminal residues were below the EU's maximum residue limit of 0.5 mg/kg when a 7-day pre-harvest interval was observed. researchgate.net

Studies on lychee have shown that residues are predominantly concentrated in the peel, with significantly lower levels found in the pulp. mdpi.com The half-life of this compound can vary significantly between crops, with reported half-lives of 1.5–4.7 days in cucumbers and 7.3–14.8 days in grapes. mdpi.com

Table 2: this compound Residue Findings in Various Crops

Crop Residue Findings Reference
Potatoes Residues in tubers were less than 0.05 mg/kg after 21 and 28 days post-application. researchgate.net researchgate.net
Onions Unlikely to have detectable residues. apvma.gov.au apvma.gov.au
Cucurbits Residue levels did not exceed the maximum residue limit (MRL). apvma.gov.au apvma.gov.au
Lettuce Residue levels did not exceed the MRL. apvma.gov.au apvma.gov.au
Pepper Terminal residues were below the EU MRL of 0.5 mg/kg with a 7-day pre-harvest interval. researchgate.net researchgate.net
Lychee Residues were mainly in the peel, with much lower levels in the pulp. mdpi.com mdpi.com
Grapes Half-life of 7.3 to 14.8 days, with final residues below 0.5 mg/kg. mdpi.com mdpi.com

| Cucumbers | Half-life of 1.5 to 4.7 days, with final residues between 0.006 and 0.632 mg/kg. mdpi.com | mdpi.com |

Animal Metabolism.basf.comapvma.gov.au

In animals, such as rats, this compound is readily absorbed after oral administration, with over 90% of a low dose being absorbed. fao.orgwho.int However, at higher doses, absorption becomes saturated and decreases. fao.orgwho.int Once absorbed, it is widely distributed throughout the body, with the highest concentrations typically found in the gastrointestinal tract and liver. chemicalbook.com There is no evidence of significant accumulation in tissues. who.intchemicalbook.com

Excretion is rapid, with the majority of the administered dose being eliminated within 48 hours, primarily through the feces via biliary excretion. who.intepa.gov A smaller portion is excreted in the urine. who.intepa.gov In lactating goats, approximately 72% of the administered radioactivity was excreted in the feces and about 15% in the urine. fao.org In laying hens, most of the compound was also excreted. apvma.gov.au this compound does not tend to accumulate in the fat of animals. apvma.gov.au

Table 3: Absorption, Distribution, and Excretion of this compound in Animals

Parameter Findings in Rats Findings in Goats
Absorption >90% at low doses; absorption decreases at high doses. fao.orgwho.int N/A
Distribution Widely distributed; highest levels in GI tract and liver; no evidence of accumulation. chemicalbook.com Highest residues in liver, followed by kidney, fat, and muscle. fao.org
Excretion Rapid, mainly via feces (biliary excretion); smaller amount in urine. who.intepa.gov ~72% in feces, ~15% in urine. fao.org

| Excretion Half-life | Low dose: ~3 hours (males), ~6 hours (females). High dose: ~11 hours (males), ~6 hours (females). chemicalbook.com | N/A |

This compound is extensively metabolized in animals. fao.orgwho.int Similar to plants, a major metabolic pathway is the demethylation of one of the methoxy (B1213986) groups on the dimethoxyphenyl ring. who.intchemicalbook.com This is followed by the formation of O-conjugates. fao.org

Another significant pathway involves the oxidation and degradation of the morpholine ring. who.intchemicalbook.com This can include hydroxylation and ring-opening. who.intchemicalbook.com In rats, urinary metabolites are primarily the result of demethylation of the dimethoxyphenyl ring and oxidation of the morpholine ring. chemicalbook.comepa.gov

A key difference in animal metabolism is the conjugation of metabolites. The major biliary metabolites in rats are glucuronides of the compounds produced by demethylation of the dimethoxyphenyl ring. chemicalbook.comepa.gov This glucuronide conjugation facilitates excretion. chemicalbook.com In laying hens, the major residue components identified in tissues and eggs were the demethylated metabolites Z67 and Z69. fao.org Unchanged this compound was only found in small amounts in fat and skin. fao.org

Biological Half-life in Animal Models

The biological half-life of this compound varies depending on the animal model and the administered dose. In rats, following a single oral low dose of 10 mg/kg of body weight, biliary excretion showed a half-life of approximately three hours. nih.govwho.intepa.gov However, at a high dose of 500 mg/kg, the half-life increased to 11 hours for males and about 6 hours for females, suggesting that excretion is saturated at higher doses. nih.govwho.intepa.gov Another study on rats reported a half-life of 59.2 ± 23.5 hours for males and 68.0 ± 20.2 hours for females at a low dose, while at a high dose, the half-lives were 65.4 ± 9.4 hours for males and 75.8 ± 1.8 hours for females. basf.com

In lactating goats and laying hens, orally administered this compound is rapidly absorbed, metabolized, and excreted. fao.orgapvma.gov.au In goats, approximately 90% of the dose is excreted in feces and urine. regulations.gov In laying hens, most of the administered radioactivity (85%) is found in the excreta. fao.org The metabolism in these farm animals is similar to that observed in rats. fao.orgregulations.gov

The dissipation half-life of this compound has also been studied in agricultural products. In lychee, the dissipation dynamic followed first-order kinetics, with a half-life ranging from 6.4 to 9.2 days. mdpi.comnih.govresearchgate.net In ginseng, the degradation half-life in various parts of the plant (roots, stems, and leaves) and in the soil ranged from 9.13 to 16.35 days. mdpi.com

Interactive Data Table: Biological Half-life of this compound in Animal Models

Animal ModelDoseRoute of AdministrationHalf-life
Rat (Male)10 mg/kgOral~3 hours (biliary excretion) nih.govwho.intepa.govchemicalbook.com
Rat (Female)10 mg/kgOral~6 hours (biliary excretion) chemicalbook.com
Rat (Male)500 mg/kgOral11 hours (biliary excretion) nih.govwho.intepa.govchemicalbook.com
Rat (Female)500 mg/kgOral~6 hours (biliary excretion) nih.govwho.intepa.gov
Rat (Male)10 mg/kgOral59.2 ± 23.5 hours basf.com
Rat (Female)10 mg/kgOral68.0 ± 20.2 hours basf.com
Rat (Male)500 mg/kgOral65.4 ± 9.4 hours basf.com
Rat (Female)500 mg/kgOral75.8 ± 1.8 hours basf.com

Analytical Methodologies for Detection and Quantification in Biological and Environmental Matrices

The detection and quantification of this compound residues in various biological and environmental samples are crucial for monitoring and regulatory purposes. A range of analytical methods have been developed and validated, typically involving a sample preparation step followed by chromatographic and spectrometric analysis. mdpi.compastic.gov.pknih.govcaa.go.jpacs.orgscientific.net

Sample Preparation Techniques (e.g., QuEChERS, liquid-liquid extraction, solid-phase extraction)

Effective sample preparation is essential to extract this compound from the matrix and remove interfering substances prior to analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become widely adopted for the analysis of pesticide residues in food and environmental samples due to its simplicity, speed, and effectiveness. mdpi.comnih.govchrom-china.comeurl-pesticides.euoiv.int The QuEChERS procedure typically involves an extraction with an organic solvent like acetonitrile, followed by a partitioning step using salts such as magnesium sulfate (B86663) and sodium chloride. oiv.int A subsequent dispersive solid-phase extraction (d-SPE) cleanup step using a sorbent like primary secondary amine (PSA) is often employed to remove matrix components like organic acids, fatty acids, and sugars. eurl-pesticides.eu The QuEChERS method has been successfully applied to determine this compound residues in various matrices, including lychee, soil, and other vegetables. mdpi.comnih.govscientific.netchrom-china.com

Liquid-Liquid Extraction (LLE): LLE is a conventional technique used for extracting this compound from various samples. acs.orgresearchgate.netresearchgate.net This method involves partitioning the analyte between two immiscible liquid phases. For instance, an analytical method for dried hops utilized liquid-liquid partitioning as a key step. acs.org However, LLE can be time-consuming and may require large volumes of organic solvents. nih.gov

Solid-Phase Extraction (SPE): SPE is a valuable cleanup technique for purifying sample extracts. nih.govacs.orgresearchgate.netresearchgate.netgoogle.com It utilizes a solid sorbent material packed in a cartridge to retain either the analyte or the interfering compounds. Different types of SPE cartridges are used depending on the matrix and the analyte. For the analysis of this compound in dried hops, Florisil and aminopropyl SPE columns were used for cleanup. acs.org For animal and fishery products, a method involving cleanup with an octadecylsilanized silica (B1680970) gel cartridge and an ethylenediamine-N-propylsilanized silica gel cartridge has been described. caa.go.jp

Chromatographic and Spectrometric Methods (e.g., GC-MS/MS, HPLC-MS/MS, LC-MS/MS)

Following sample preparation, instrumental analysis is performed to separate, identify, and quantify this compound.

Gas Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is a powerful technique for the analysis of this compound, particularly in complex matrices. chrom-china.comfao.orgakjournals.com It offers high selectivity and sensitivity. An improved method for determining this compound in vegetables involved a single extraction with dichloromethane (B109758) followed by GC-MS/MS analysis. akjournals.com For the analysis of flumorph (B1672888) and this compound in vegetables, GC-MS in selected-ion monitoring (SIM) mode has been used. chrom-china.com

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These are the most commonly used techniques for the determination of this compound residues. mdpi.comnih.govscientific.netepa.gov They are highly specific and sensitive, allowing for the detection of low levels of the fungicide in various samples. nih.gov LC-MS/MS methods have been developed and validated for the analysis of this compound in water, soil, lychee, and other agricultural products. mdpi.comscientific.netepa.govepa.gov The analysis is typically performed in positive ion mode, monitoring specific mass transitions for the E and Z isomers of this compound, which are separated chromatographically. epa.govepa.gov

Validation Parameters (Recovery, LOD, LOQ, Linearity, Matrix Effects)

Analytical methods for this compound must be validated to ensure their reliability and accuracy. Key validation parameters include:

Recovery: Recovery studies are performed to assess the accuracy of the method by measuring the percentage of the analyte that is detected after the entire analytical process. For this compound, acceptable recovery rates are generally within the range of 70-120%. akjournals.com Studies have reported average recoveries ranging from 71% to 116% in vegetables, 79% to 103% in dried hops, and 82% to 102% in soil. acs.orgscientific.netchrom-china.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. akjournals.com For this compound, LOD and LOQ values vary depending on the method and the matrix. For example, in vegetables, the LOD and LOQ were reported to be below 10 μg/kg. akjournals.com In water, the LOQ has been validated at 0.05 µg/kg, with an LOD of 0.01 µg/kg. epa.govepa.gov In soil, the LOD for this compound was found to be 0.004 mg/kg. scientific.net

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. pastic.gov.pk This is typically evaluated by constructing a calibration curve and determining the coefficient of determination (r²). For this compound analysis, r² values greater than 0.99 are generally considered to indicate good linearity. pastic.gov.pkscientific.net

Matrix Effects: The co-extracted components from the sample matrix can either enhance or suppress the analyte signal in the instrument, a phenomenon known as the matrix effect. akjournals.comepa.gov It is important to evaluate and, if necessary, compensate for matrix effects. This can be done by comparing the response of a standard in a pure solvent to that of a standard in a matrix extract. akjournals.com For instance, in the analysis of this compound in vegetables, a response suppression of approximately 10% was observed. akjournals.com In the analysis of water samples, matrix effects were found to be insignificant (<20%). epa.gov

Interactive Data Table: Validation Parameters for this compound Analytical Methods

MatrixAnalytical MethodSample PreparationRecovery (%)LOQLODLinearity (r²)Reference
VegetablesGC-MS/MSDichloromethane extraction81-96<10 µg/kg<10 µg/kg- akjournals.com
VegetablesGC-MSQuEChERS71-116-0.67-2.42 µg/kg>0.999 chrom-china.com
LycheeHPLC-MS/MSQuEChERS87-1030.01 mg/kg0.003 mg/kg1.000 mdpi.com
Dried HopsGC-MSLLE, GPC, SPE79-1030.10 ppm0.045 ppm- acs.org
SoilLC-MS/MSQuEChERS82-102-0.004 mg/kg>0.99 scientific.net
WaterLC-MS/MSDirect Injection-0.05 µg/kg0.01 µg/kg~0.9975 epa.govepa.gov
Pesticide FormulationHPLC---->0.996 pastic.gov.pk

Vi. Future Research Directions and Emerging Applications

Development of Novel Dimethomorph (B118703) Formulations with Enhanced Efficacy and Environmental Compatibility

The development of new this compound formulations is a primary research goal, aimed at improving its effectiveness against oomycete pathogens and enhancing its environmental safety profile. researchgate.netijrrjournal.com Innovations are centered on creating formulations that offer controlled release of the active ingredient, better targeting of pathogens, and reduced environmental persistence. researchgate.netmeddocsonline.org

Nano-formulations, such as nanoemulsions and nanocapsules, represent a significant area of advancement. meddocsonline.org These formulations can improve the solubility and stability of this compound, leading to better plant uptake and more efficient delivery to the site of action. meddocsonline.org For instance, encapsulating this compound in nanocarriers can protect it from environmental degradation, prolonging its activity and reducing the frequency of application. meddocsonline.orgpsipw.org Research into materials like sodium alginate and silica (B1680970) for creating nanocarriers has shown potential for achieving high encapsulation efficiency. psipw.org

Another approach is the creation of oil dispersion (OD) and water-dispersible granule (WG) formulations. ijrrjournal.com These advanced formulations are designed to be more user-friendly and environmentally compatible than older versions like wettable powders by reducing dustiness and the use of volatile organic compounds. ijrrjournal.com

Table 1: Comparison of Conventional vs. Novel this compound Formulations

Feature Conventional Formulations (e.g., Wettable Powder) Novel Formulations (e.g., Nano-formulations, OD, WG)
Efficacy Standard efficacy, may require frequent application. Enhanced bioavailability and targeted delivery can increase efficacy. researchgate.netmeddocsonline.org
Environmental Impact Higher potential for runoff and off-target effects. Reduced environmental load due to lower application rates and controlled release. ijrrjournal.com
User Safety Potential for inhalation of dust. Reduced dustiness and use of less hazardous solvents improve operator safety. ijrrjournal.com
Stability Susceptible to degradation from environmental factors like UV light. Encapsulation provides protection, increasing stability and shelf-life. meddocsonline.org

Exploration of Targeted and Precision-Based Applications

To minimize the environmental footprint of this compound, research is increasingly focused on targeted and precision-based application methods. These technologies aim to deliver the fungicide precisely where it is needed, reducing waste and limiting exposure to non-target organisms.

Precision agriculture techniques, such as variable-rate application systems guided by GPS and sensor technology, allow for the application of this compound only to affected areas of a field. This approach contrasts with traditional broadcast spraying, significantly cutting down on the total amount of fungicide used.

The use of unmanned aerial vehicles (UAVs), or drones, for fungicide application is another promising area. Drones can be equipped with high-resolution imaging systems to identify disease hotspots and apply this compound with high precision, which is particularly useful in large or difficult-to-access fields.

Research into this compound's Role in Sustainable Agriculture and Organic Farming Systems

The role of this compound in sustainable agriculture is primarily linked to its use within Integrated Pest Management (IPM) strategies. pomais.com IPM emphasizes a combination of control methods—biological, cultural, physical, and chemical—to manage pests in an economically and environmentally sound way. This compound's specific mode of action against oomycetes makes it a valuable tool in an IPM program, particularly when used in rotation or combination with other fungicides to manage resistance. pomais.comfao.org

However, it is important to note that synthetic fungicides like this compound are generally not permitted in certified organic farming systems. Organic farming relies on natural substances and physical, mechanical, or biologically based farming methods. Therefore, research in this context is not about incorporating this compound into organic practices but rather finding effective, organic-compliant alternatives.

Advanced Studies on Pathogen-Dimethomorph Interactions using Genomics, Transcriptomics, and Metabolomics

The emergence of "omics" technologies has revolutionized the study of how pathogens interact with fungicides like this compound at a molecular level. frontiersin.orgresearchgate.net These advanced analytical approaches provide deep insights into the mechanisms of action and the development of resistance.

Genomics involves sequencing the entire genome of a pathogen, such as Phytophthora infestans, to identify genes and mutations associated with this compound resistance. nih.gov By comparing the genomes of sensitive and resistant strains, researchers can pinpoint the genetic basis of resistance, which is crucial for developing effective counter-strategies.

Transcriptomics analyzes the complete set of RNA transcripts in a pathogen's cells, revealing how gene expression changes in response to this compound exposure. nih.gov This can show which cellular pathways are disrupted by the fungicide and how the pathogen attempts to overcome its effects. nih.gov

Metabolomics is the study of the complete set of small-molecule metabolites within an organism. nih.gov When a pathogen is treated with this compound, its metabolic profile changes. Analyzing these changes helps to understand the biochemical pathways affected by the fungicide and can uncover biomarkers for resistance. frontiersin.orgresearchgate.net For example, studies on potato-pathogen interactions have identified specific metabolites, such as salicylic (B10762653) acid and various phenylpropanoids, that are involved in the plant's defense response. frontiersin.org

Table 2: Application of 'Omics' Technologies in this compound Research

'Omics' Field Application Key Insights
Genomics Sequencing pathogen genomes to find resistance-conferring mutations. nih.gov Identification of specific genes responsible for resistance.
Transcriptomics Analyzing gene expression changes in pathogens exposed to this compound. nih.gov Understanding of cellular pathways affected by the fungicide and pathogen defense mechanisms.
Metabolomics Profiling changes in pathogen and host metabolites during interaction. frontiersin.orgresearchgate.net Elucidation of biochemical mechanisms of action and identification of resistance biomarkers. researchgate.netfrontiersin.org

Addressing Emerging Resistance Challenges through Novel Chemical Combinations and Application Strategies

Fungicide resistance is a persistent challenge in agriculture. Research has shown that some isolates of pathogens like P. infestans can develop resistance to this compound, although often with a fitness penalty, meaning the resistant strains may be less vigorous than their sensitive counterparts. nih.govresearchgate.net

A primary strategy to combat resistance is the use of chemical combinations. This compound is frequently co-formulated or tank-mixed with fungicides that have a different mode of action. fao.org This multi-pronged attack makes it more difficult for pathogens to develop resistance. Common partners for this compound include contact fungicides like mancozeb (B1675947), chlorothalonil (B1668833), and folpet. fao.orgnih.gov Studies have also explored combinations with other systemic fungicides, and synergistic effects have been noted with compounds like difenoconazole. nih.gov

In addition to mixtures, strategic application is key. This includes:

Rotation: Alternating this compound with fungicides from different chemical groups (FRAC groups) during a growing season.

Limiting Applications: Adhering to recommendations on the maximum number of applications per season to reduce selection pressure.

Research continues to identify the most effective and sustainable combination and rotation programs to preserve the long-term efficacy of this compound.

Comprehensive Risk Assessment Refinements based on Long-Term Field Data

Regulatory bodies like the European Food Safety Authority (EFSA) continuously refine the risk assessment for pesticides based on new data. europa.eu For this compound, future research will focus on gathering long-term field data to improve the accuracy of these assessments. nih.gov

This involves monitoring the persistence and mobility of this compound in different soil types and climatic conditions over multiple seasons. herts.ac.ukfao.org Such studies help to validate and refine the predictive models used to estimate environmental concentrations. epa.gov Long-term data are also essential for understanding the potential for chronic exposure and subtle, long-term effects on non-target organisms and ecosystem functions. nih.gov

Investigation of Broader Ecotoxicological Impacts and Long-Term Environmental Fate at the Catchment Scale

While standard laboratory tests provide crucial ecotoxicological data, there is a need for research that examines the impacts of this compound at a larger, ecosystem level. Catchment-scale studies, which analyze an entire watershed, are vital for understanding the real-world environmental fate of the fungicide.

These studies track the movement of this compound from treated fields into adjacent aquatic ecosystems through runoff and leaching. researchgate.net They aim to assess the exposure and effects on a wide range of non-target aquatic organisms, from algae to fish, over extended periods. nih.gov Recent assessments have identified potential long-term risks to mammals and aquatic organisms, highlighting the need for more comprehensive data, particularly concerning its behavior in surface water intended for drinking. nih.gov Furthermore, research is exploring the impact of this compound on soil microbial communities, as changes in these communities can affect soil health and nutrient cycling. nih.gov


Q & A

Q. What analytical methods are recommended for detecting and quantifying dimethomorph residues in plant and soil matrices?

High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) with QuEChERS extraction is widely validated for this compound detection in crops like lychee and soil, achieving recovery rates of 85–95% and limits of detection (LOD) as low as 0.6 µg/mL . Gas chromatography with electron capture detection (GC-ECD) is also effective for field dissipation studies, particularly in peppers, with first-order kinetics modeling for half-life calculations . Method validation should include matrix-matched calibration to account for interference from complex organic compounds.

Q. How does this compound behave in soil environments, and what factors influence its persistence?

this compound exhibits moderate mobility (Freundlich Koc: 290–566 mL/g) and aerobic soil half-lives of 66–117 days . Key factors affecting persistence include microbial activity (primary degradation pathway), soil type, and temperature. Anaerobic degradation produces mono-desmethyl isomers, but study conditions (e.g., added carbon sources) may artificially accelerate rates, necessitating validation under natural conditions . Empirical models like EMOLP predict leaching dynamics under steady-state flow, calibrated with field data using Freundlich adsorption coefficients .

Q. What are the standard protocols for assessing this compound’s acute toxicity in aquatic ecosystems?

The EPA recommends standardized OECD tests for freshwater organisms:

  • Rainbow trout : Acute LC50 = 1.5–6.2 ppm .
  • Estuarine invertebrates : EC50 = 5.13 ppm (mollusks) and 33 ppm (mysid shrimp) . Chronic exposure assessments use GENEEC models, estimating 56-day surface water concentrations of 24 ppb, below EPA’s chronic concern threshold (960 ppb for children) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro anti-androgenic activity and in vivo endocrine disruption data for this compound?

Discrepancies arise from differences in metabolic activation: While the yeast androgen screening (YAS) assay shows weak anti-androgenic activity (IC20 = 38.5 µM), in vivo studies in rats demonstrate significant effects (e.g., delayed preputial separation, reduced prostate weight) at lower doses . Researchers should integrate toxicokinetic data (e.g., biliary excretion half-life: 3–11 hours in rats ) to model bioaccumulation and tissue-specific responses. Dose-response alignment using benchmark dose (BMD) modeling is critical for threshold identification .

Q. What experimental designs are optimal for evaluating this compound’s endocrine-disrupting thresholds in mammalian models?

The Extended One-Generation Reproductive Toxicity Study (EOGRTS, OECD TG 443) is gold-standard, capturing endpoints like anogenital distance, prostate weight, and testicular histopathology in rats . Key considerations:

  • Dosing regimen : Include NOAEL/LOAEL ranges (e.g., 5–15 mg/kg/day in rats) .
  • Biomarkers : Measure serum testosterone levels and androgen receptor (AR) antagonism via MDA-kb2 cell assays (IC50 = 0.263 µM) .
  • Data interpretation : Apply Hill slope models to distinguish threshold vs. non-monotonic responses .

Q. How do co-formulants in commercial fungicides (e.g., mancozeb) confound this compound’s ecotoxicological risk assessments?

Synergistic toxicity is observed in mixtures like Acrobat® (this compound + mancozeb), where LC50 for freshwater fish drops to 0.03 ppm (vs. 1.5 ppm for this compound alone) . Researchers must:

  • Isolate contributions : Use factorial experimental designs to quantify additive vs. interactive effects.
  • Model environmental fate : Prioritize metabolites (e.g., glucuronides from biliary excretion ) in leaching studies.
  • Refine risk quotients (RQ) : Adjust endpoints for mixtures using concentration addition models .

Q. What methodologies validate this compound’s metabolic pathways across species, and how do interspecies differences impact risk extrapolation?

Radiolabeled studies (e.g., ¹⁴C-dimethomorph in rats) identify urinary metabolites via demethylation of the dimethoxyphenyl ring and morpholine oxidation . Key steps:

  • Species-specific profiling : Compare biliary excretion kinetics (e.g., half-life: 3 hours in dogs vs. 11 hours in rats ).
  • In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte cultures to predict hepatic clearance rates .
  • PBPK modeling : Incorporate tissue retention data (e.g., liver: 1.4% retention ) to refine human exposure thresholds.

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in this compound’s adsorption coefficients (Koc) across soil types?

Reported Koc values vary (290–566 mL/g) due to soil organic carbon (SOC) content and pH . Mitigation strategies:

  • Site-specific calibration : Use Freundlich isotherms with EMOLP models under tropical field conditions .
  • Meta-analysis : Pool data from OECD 106 studies with covariates (SOC%, clay content) to derive adjusted Koc ranges .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound’s endocrine disruption studies?

Apply benchmark dose (BMD) modeling with PROAST software to identify adversity thresholds (e.g., BMDL10 = 4.2 mg/kg/day for prostate effects ). For non-monotonic data, use Bayesian hierarchical models to quantify uncertainty in NOAEL/LOAEL estimates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.